molecular formula C11H13F2NO B2546505 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine CAS No. 2202078-76-8

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine

Cat. No.: B2546505
CAS No.: 2202078-76-8
M. Wt: 213.228
InChI Key: KKLMDMHABVDCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a difluorocyclobutyl group attached to a methoxy and methyl-substituted pyridine ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine typically involves the reaction of 3,3-difluorocyclobutanol with a suitable pyridine derivative under specific conditionsCommon reagents used in this process include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanol
  • (3,3-Difluorocyclobutyl)methanol
  • 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine
  • 2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid

Uniqueness

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine is unique due to its specific combination of functional groups and structural features. The presence of the difluorocyclobutyl group imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-8-3-2-4-14-10(8)15-7-9-5-11(12,13)6-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMDMHABVDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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